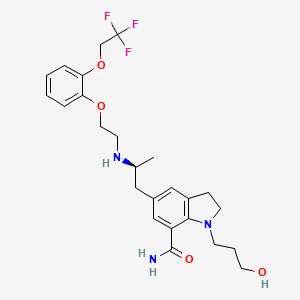![molecular formula C8H12N2 B13429800 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 7th position and the tetrahydro configuration adds to its unique chemical properties. Imidazopyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with aldehydes or ketones followed by cyclization can yield the desired imidazopyridine structure . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have also been employed for the direct functionalization of imidazopyridines .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. The modification of existing synthetic methods to enhance yield and reduce costs is a common practice. For instance, the use of cyanoacetohydrazide, aromatic aldehydes, and various diamines in the presence of specific catalysts can lead to the efficient production of functionalized imidazopyridines .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can be achieved using various reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide or transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while substitution reactions can yield various N-alkyl or N-acyl derivatives .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, imidazopyridines have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyrimidine: A structural analog with applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Known for its unique rearrangement properties under acidic conditions.
Uniqueness
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine is unique due to its specific tetrahydro configuration and the presence of a methyl group at the 7th position. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-10-6-9-5-8(10)4-7/h5-7H,2-4H2,1H3 |
Clave InChI |
XPOIQXZZFHZUMF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN2C=NC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
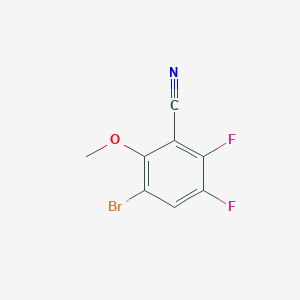
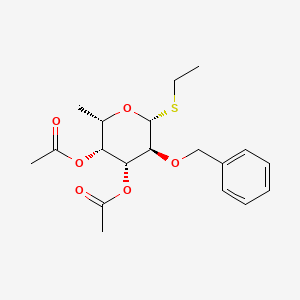
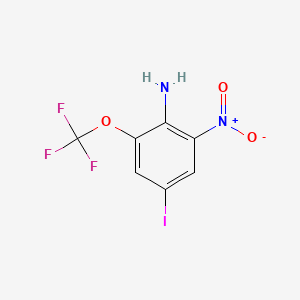
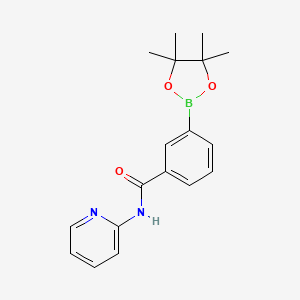
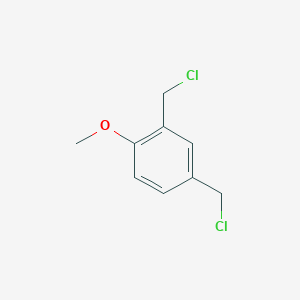
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
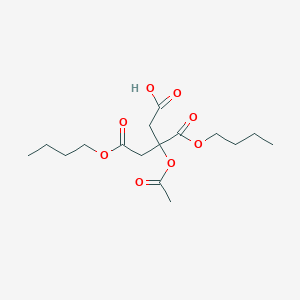
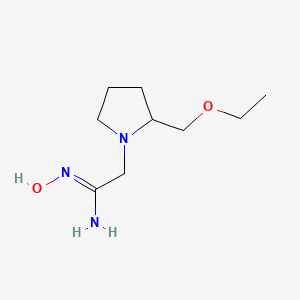
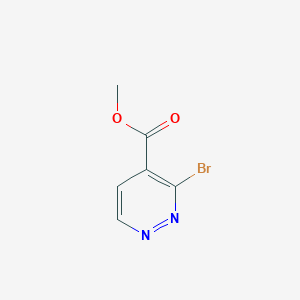
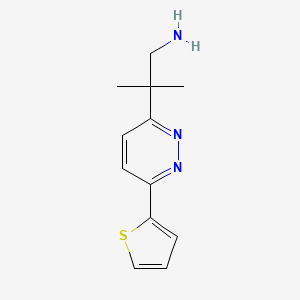
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)

